
4-Benzyloxy-3-chloroaniline
Übersicht
Beschreibung
4-Benzyloxy-3-chloroaniline is a chemical compound that consists of a benzyl group attached to an oxygen atom and a chlorine atom attached to a carbon atom, with an amino group . It is mainly used as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds . It is also used in the preparation of potent and selective inhibitors for UBLCP1 proteasome phosphatase .
Synthesis Analysis
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline has been described . The commercially available 4-benzyloxy-3-chloronitrobenzene is reduced using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues . This process is suitable for kilogram-scale synthesis .Molecular Structure Analysis
The molecular formula of 4-Benzyloxy-3-chloroaniline is C13H12ClNO . Its molecular weight is 233.69 . The linear formula is C6H5CH2OC6H3(Cl)NH2 .Chemical Reactions Analysis
4-Benzyloxy-3-chloroaniline is an allylation reagent that is used to synthesize other molecules . It is also used in the preparation of potent and selective inhibitors for UBLCP1 proteasome phosphatase .Physical And Chemical Properties Analysis
4-Benzyloxy-3-chloroaniline appears as an off-white powder . Its melting point is between 56-60 °C .Wissenschaftliche Forschungsanwendungen
Pharmacology: Anti-Cancer Agents
4-Benzyloxy-3-chloroaniline: is frequently utilized as a precursor in the synthesis of compounds with potential anti-cancer properties . Its ability to act as a building block for complex molecules makes it valuable in drug discovery and development, particularly in the creation of novel chemotherapeutic agents.
Material Science: Synthesis of Polymers
In material science, this compound serves as an allylation reagent, which is crucial for synthesizing polymers with specific properties . These polymers can be designed for high durability, flexibility, or other desired characteristics in industrial applications.
Organic Synthesis: Building Block
The compound is extensively used in organic synthesis as a building block for constructing complex organic molecules . Its benzyloxy and chloroaniline groups are reactive sites that can be further modified to produce a wide range of organic compounds.
Analytical Chemistry: Chromatography
In analytical chemistry, 4-Benzyloxy-3-chloroaniline is used in chromatography as a standard for calibrating instruments and ensuring the accuracy of analytical results . Its well-defined properties allow for precise measurements and quality control in laboratory settings.
Biochemistry: Proteasome Inhibitors
This chemical is instrumental in the preparation of inhibitors for UBLCP1 proteasome phosphatase, which plays a role in protein degradation pathways . By inhibiting this enzyme, researchers can study the proteasome’s function in cell cycle regulation and its implications in diseases.
Industrial Uses: Large-Scale Synthesis
The compound’s synthesis process has been optimized for large-scale production, making it readily available for industrial use . It’s purity and high yield are critical for manufacturing processes that require consistency and reliability.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Benzyloxy-3-chloroaniline is primarily used in the preparation of potent and selective inhibitors for UBLCP1 proteasome phosphatase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation, cell cycle regulation, and stress response in cells .
Mode of Action
It is known to interact with its target, the ublcp1 proteasome phosphatase, potentially inhibiting its activity . This inhibition could lead to an accumulation of proteins marked for degradation, affecting various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by 4-Benzyloxy-3-chloroaniline is the ubiquitin-proteasome system . By inhibiting the UBLCP1 proteasome phosphatase, this compound disrupts the normal protein degradation process, which can lead to alterations in cell cycle progression, signal transduction, and stress response.
Result of Action
The inhibition of UBLCP1 proteasome phosphatase by 4-Benzyloxy-3-chloroaniline can lead to a variety of molecular and cellular effects. These may include alterations in protein levels, disruptions in cell cycle progression, and changes in cellular stress responses . The compound has been used as a building block in the construction of potential anti-cancer, anti-diabetes, and anti-viral agents .
Eigenschaften
IUPAC Name |
3-chloro-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKZTBVWKKGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361497 | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-chloroaniline | |
CAS RN |
59404-86-3 | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a safer and more convenient method for synthesizing 4-benzyloxy-3-chloroaniline on a large scale?
A1: A recent study [] describes a convenient and safe method for synthesizing 4-benzyloxy-3-chloroaniline on a large scale. The process involves reducing commercially available 4-benzyloxy-3-chloronitrobenzene using Tin(II) chloride (SnCl2). This method yields high-purity 4-benzyloxy-3-chloroaniline with minimal tin residues, making it suitable for kilogram-scale production.
Q2: What are the advantages of using Tin(II) chloride (SnCl2) as a reducing agent in this synthesis?
A2: Tin(II) chloride (SnCl2) is advantageous in this synthesis due to its effectiveness in reducing the nitro group to an amine group. The described method [] highlights that using SnCl2 leads to a high yield of the desired product with high purity. Additionally, this method minimizes the presence of residual tin in the final product, a crucial factor for large-scale production and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

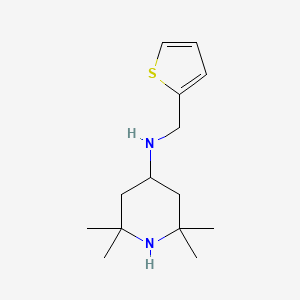


![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)

![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)

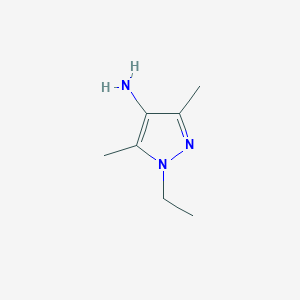
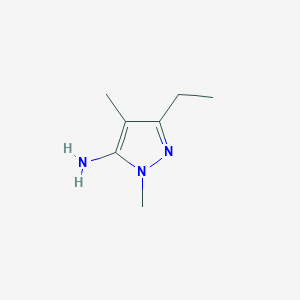
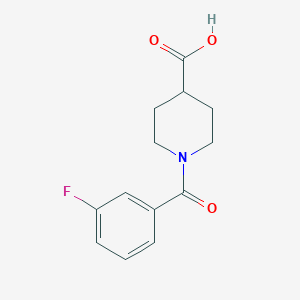
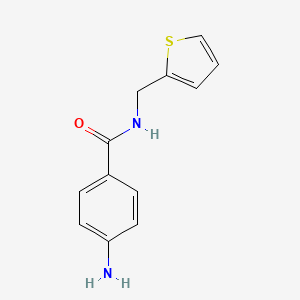
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)